

physical and chemical properties of maltose monohydrate

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Maltose Monohydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltose monohydrate, a disaccharide composed of two α -glucose units linked by an α -1,4 glycosidic bond, is a fundamental carbohydrate with wide-ranging applications in the pharmaceutical, biotechnology, and food industries. Its properties as a reducing sugar, its specific optical activity, and its behavior under various physical and chemical conditions make it a subject of significant interest for formulation scientists, biochemists, and researchers. This technical guide provides an in-depth overview of the core physical and chemical properties of **maltose** monohydrate, complete with detailed experimental protocols and visual representations of key processes to support advanced research and development.

Physical Properties of Maltose Monohydrate

Maltose monohydrate is a white crystalline powder with a mildly sweet taste.[1][2] Its physical characteristics are critical for its handling, processing, and application in various formulations. A summary of its key physical properties is presented in Table 1.



Property	Value	References
Appearance	White crystalline powder	[1]
Molecular Formula	C12H22O11·H2O	[1][3]
Molecular Weight	360.31 g/mol	[1][3]
Melting Point	102-103 °C	[1][3][4][5]
Density	1.54 g/cm ³	[4]
Solubility in Water	1.080 g/mL (20 °C)	[4]
Solubility in Ethanol	Slightly soluble	[5][6][7]
Solubility in Ether	Insoluble	[5][6][7]
Specific Rotation [α]D ²⁰	+111.7° to +130.4° (c=4, H ₂ O)	[5]
pH (10% solution)	4.0 - 5.5	[8]
Hygroscopicity	Tends to absorb moisture from the air	[1]

Chemical Properties and Reactions

The chemical behavior of **maltose** monohydrate is dictated by the presence of a hemiacetal group in one of its glucose units, which imparts reducing properties and allows for mutarotation in solution.

Reducing Sugar

Like glucose, **maltose** is a reducing sugar because one of the two glucose units can open to expose a free aldehyde group.[4] This property allows it to react with oxidizing agents and is the basis for classic qualitative tests such as the reaction with Benedict's or Fehling's solution.

Mutarotation

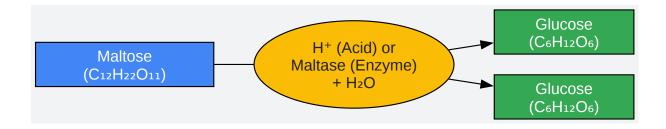
In an aqueous solution, **maltose** exhibits mutarotation. The anomeric carbon of one of the glucose residues can freely interconvert between the α and β configurations, leading to a change in the optical rotation of the solution until an equilibrium is reached.[3][4]

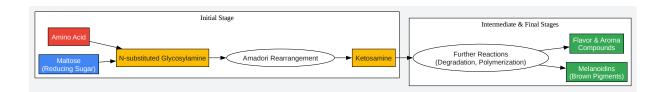


Hydrolysis

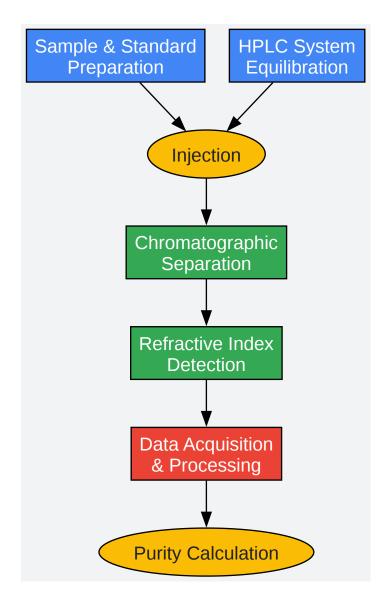
The α -1,4-glycosidic bond in **maltose** can be cleaved through hydrolysis, yielding two molecules of glucose. This can be achieved through either acidic or enzymatic catalysis.

- Acid Hydrolysis: Heating maltose in the presence of a dilute acid breaks the glycosidic linkage.
- Enzymatic Hydrolysis: The enzyme maltase, found in various organisms including yeast and the human intestine, specifically catalyzes the hydrolysis of **maltose** into two glucose molecules.[3][4]









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